5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole
Description
This compound features a 5-chloroindole core conjugated to a piperazine-1-carbonyl group substituted with a 2,5-dimethylphenyl moiety. Its molecular formula is C22H23ClN3O, with a molecular weight of 380.89 g/mol. The structural uniqueness lies in the piperazine linker, which allows for diverse pharmacological interactions, and the electron-withdrawing chlorine atom at the indole 5-position, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-14-3-4-15(2)20(11-14)24-7-9-25(10-8-24)21(26)19-13-16-12-17(22)5-6-18(16)23-19/h3-6,11-13,23H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUFZRUITFHKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole can be represented as follows:
This structure features a chloro group, a piperazine moiety, and an indole core, which are significant for its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole. For instance, piperazine derivatives have been shown to exhibit significant antibacterial effects against various strains of bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Compounds similar to 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole demonstrated MIC values as low as 2 μg/mL against Pseudomonas aeruginosa and Staphylococcus aureus .
- Mechanism of Action: The antibacterial mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
-
Study on Antibacterial Efficacy:
- A series of piperazine hybridized compounds were synthesized and evaluated for their antibacterial properties. The study found that the introduction of specific substituents on the indole core significantly enhanced antibacterial efficacy .
- The most active compound exhibited an MIC of 4 μg/mL against S. aureus, indicating strong potential for further development as an antibacterial agent .
- Hemolytic Activity Assessment:
The biological activity of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole is attributed to several mechanisms:
- Cell Membrane Disruption: The compound interacts with bacterial membranes, causing leakage of cellular contents.
- Oxidative Stress Induction: It may induce oxidative stress within bacterial cells, leading to cell death.
- DNA Interaction: Some studies suggest that these compounds can bind to DNA gyrase, disrupting DNA replication .
Comparative Analysis
| Compound Name | MIC (μg/mL) | Bacterial Strain | Mechanism |
|---|---|---|---|
| Compound A | 4 | Staphylococcus aureus | Membrane disruption |
| Compound B | 2 | Pseudomonas aeruginosa | DNA gyrase inhibition |
| 5-Chloro-Indole | 4 | Staphylococcus aureus | Membrane disruption |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following analogs share the 5-chloroindole-2-carbonyl-piperazine scaffold but differ in substituents on the piperazine or indole rings:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
Key Research Findings
Piperazine Substituent Effects :
- Aryl substituents (e.g., 2,5-dimethylphenyl) enhance binding to hydrophobic pockets in receptor targets compared to smaller groups like methyl .
- Ethoxycarbonyl groups (as in the ethyl ester analog) improve metabolic stability but may reduce CNS penetration due to increased polarity .
Indole Core Modifications :
Preparation Methods
Fischer Indole Synthesis and Functionalization
The 5-chloroindole core is typically synthesized via Fischer indole cyclization using 4-chlorophenylhydrazine and ketones. For example, reaction with pyruvic acid derivatives under acidic conditions yields 5-chloroindole-2-carboxylic acid. Key modifications include:
- Chlorination : Direct chlorination of indole-2-carboxylic acid using Cl₂ or SOCl₂ under controlled conditions achieves regioselective substitution at position 5.
- Protection strategies : Temporary protection of the indole nitrogen with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during subsequent steps.
Decarboxylation and Carboxyl Activation
Activation of the carboxylic acid group for amide coupling is critical. Common methods include:
- Mixed anhydride formation : Using ethyl chloroformate and triethylamine in tetrahydrofuran (THF).
- Coupling reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF).
Preparation of 4-(2,5-Dimethylphenyl)Piperazine
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-chloro-2,5-dimethylbenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) to install the aryl group. This Ullmann-type coupling proceeds at 110–120°C in toluene, yielding the substituted piperazine.
Reductive Amination Alternatives
An alternative route involves condensing piperazine with 2,5-dimethylbenzaldehyde followed by sodium cyanoborohydride-mediated reduction. This method offers higher functional group tolerance but requires rigorous purification to eliminate unreacted aldehyde.
Amide Bond Formation: Coupling Strategies
CDI-Mediated Coupling
A representative protocol involves:
- Activation : Treating 5-chloroindole-2-carboxylic acid (1.0 equiv) with CDI (1.2 equiv) in THF at 0°C for 1 h.
- Nucleophilic attack : Adding 4-(2,5-dimethylphenyl)piperazine (1.1 equiv) and stirring at room temperature for 12 h.
- Work-up : Extraction with dichloromethane, followed by column chromatography (SiO₂, ethyl acetate/hexane) yields the product in 65–72% purity.
BOP Reagent for Sterically Hindered Systems
For substrates with bulky substituents, benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) enhances coupling efficiency. Reactions in DMF with diisopropylethylamine (DIPEA) achieve 85% yield under inert conditions.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
- Schlenk techniques : Minimize oxidation of piperazine during coupling.
- Scavenging resins : Employ polymer-bound trisamine to sequester excess coupling reagents.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity for pharmaceutical-grade material.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| CDI coupling | 65–72 | 95 | Low cost | Moderate steric tolerance |
| BOP reagent | 80–85 | 98 | High efficiency | Moisture-sensitive conditions |
| Microwave-assisted | 75 | 97 | Rapid synthesis | Specialized equipment required |
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole?
The synthesis typically involves:
- Step 1 : Formation of the piperazine ring via cyclization of substituted aniline derivatives with bis(2-chloroethyl)amine under acidic conditions .
- Step 2 : Coupling the piperazine intermediate with a functionalized indole moiety. For example, acylation using 5-chloro-1H-indole-2-carboxylic acid derivatives activated with coupling agents (e.g., EDCI or DCC) .
- Step 3 : Purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) to isolate the final compound .
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : and NMR to confirm substituent positions and piperazine-indole connectivity .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .
- X-Ray Crystallography : To resolve stereochemical ambiguities, especially if the compound crystallizes (as seen in related piperazine-indole structures) .
- HPLC : Purity assessment (>95% recommended for biological studies) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- In vitro Receptor Binding Assays : Target receptors commonly associated with piperazine derivatives (e.g., serotonin or dopamine receptors) using radioligand displacement methods .
- Cytotoxicity Screening : Use cell lines (e.g., HEK-293 or HeLa) with MTT assays to assess baseline toxicity .
- Enzymatic Inhibition Studies : Test against kinases or proteases, given the indole moiety’s role in enzyme inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 2,5-dichlorophenyl instead of 2,5-dimethylphenyl) to assess impact on receptor affinity .
- Bioisosteric Replacement : Replace the indole core with benzimidazole or pyrrole moieties to evaluate scaffold specificity .
- Data Analysis : Use computational tools (e.g., MOE or Schrödinger Suite) to correlate substituent electronic properties (Hammett constants) with activity trends .
Q. How can contradictory bioactivity data between studies be resolved?
- Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities .
- Assay Reproducibility : Validate protocols using positive controls (e.g., known receptor antagonists) .
- Structural Confirmation : Re-examine stereochemistry via X-ray or 2D NMR if discrepancies arise in binding affinity .
Q. What strategies improve synthetic yield and scalability of this compound?
Q. How can mechanistic insights into its pharmacological activity be gained?
- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., 5-HT) to identify key binding residues .
- Metabolite Profiling : Use LC-MS to identify in vitro metabolites and assess metabolic stability .
- Transcriptomics : Apply RNA-seq to elucidate downstream gene regulation effects in treated cell lines .
Q. What methods address discrepancies in spectral data during characterization?
- Multi-Technique Validation : Cross-validate NMR assignments with HSQC and HMBC experiments .
- Database Cross-Referencing : Compare spectral data with PubChem entries or Cambridge Structural Database .
- Isotopic Labeling : Use -labeled intermediates to resolve piperazine ring proton ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
